molecular formula C7H2Cl2F4O B1403845 2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene CAS No. 1417566-53-0

2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene

Cat. No. B1403845
M. Wt: 248.99 g/mol
InChI Key: QXTMAKDRDDTLMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene” is a chemical compound with the molecular formula C7H4Cl2F2O2 . It is a derivative of phenol .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene”, a related compound, “2,4-dichloro-3,5-difluorobenzoic acid”, was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene” include its molecular formula (C7H4Cl2F2O2) and molecular weight (229.01 g/mol) . More detailed properties such as melting point, boiling point, and density are not specified in the retrieved sources .

Safety And Hazards

While specific safety and hazard information for “2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene” is not available, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following safety protocols .

properties

IUPAC Name

2,4-dichloro-3-(difluoromethoxy)-1,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4O/c8-4-2(10)1-3(11)5(9)6(4)14-7(12)13/h1,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTMAKDRDDTLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)OC(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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